molecular formula C12H10N2O3 B3336287 N'-[(E)-2-Furylmethylidene]-2-hydroxybenzohydrazide CAS No. 22596-74-3

N'-[(E)-2-Furylmethylidene]-2-hydroxybenzohydrazide

Cat. No.: B3336287
CAS No.: 22596-74-3
M. Wt: 230.22 g/mol
InChI Key: UFRXXSYMUOQOKX-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-2-Furylmethylidene]-2-hydroxybenzohydrazide is a hydrazone derivative formed by the condensation of 2-hydroxybenzohydrazide and 2-furaldehyde. Its structure features a salicyloyl hydrazide backbone linked to a furylmethylidene group via an imine bond (C=N) in the E-configuration.

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-6-2-1-5-10(11)12(16)14-13-8-9-4-3-7-17-9/h1-8,15H,(H,14,16)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRXXSYMUOQOKX-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425904
Record name N'-[(E)-(Furan-2-yl)methylidene]-2-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22596-74-3
Record name NSC241587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-[(E)-(Furan-2-yl)methylidene]-2-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALICYLIC (FURFURYLIDENE)HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N'-[(E)-2-Furylmethylidene]-2-hydroxybenzohydrazide, also known as N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and as a ligand in metal complexes. This article provides a comprehensive overview of its biological activity based on recent studies.

Synthesis and Characterization

The synthesis of N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide involves the condensation of 2-hydroxybenzohydrazide with furfural. Characterization techniques such as NMR and IR spectroscopy have confirmed the formation of the compound, which predominantly exists in its keto form in solution .

Cytotoxicity Studies

Recent investigations have focused on the cytotoxic effects of N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide against various cancer cell lines. Notably, the compound exhibited significant cytotoxicity against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines, demonstrating a higher potency compared to its metal complexes derived from transition metals like Cu(II), Co(II), Ni(II), and Zn(II) .

Table 1: Cytotoxic Activity of N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide

Cell LineIC50 (µM)Remarks
HepG215.3More potent than metal complexes
HCT-11612.7Significant cytotoxicity observed

The mechanism underlying the cytotoxic effects of N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide is believed to involve the induction of apoptosis in cancer cells. The compound may trigger oxidative stress and activate caspase pathways, leading to programmed cell death . Additionally, its ability to chelate metal ions enhances its biological activity, potentially facilitating the delivery of therapeutic agents to target sites within cancer cells.

Metal Complexes

The interaction of N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide with metal ions has been extensively studied. The formation of metal complexes has been shown to alter the biological properties of the ligand. For instance, when coordinated with Ni(II), the resulting complex demonstrated distinct electronic properties characterized by DFT calculations, indicating potential for further applications in medicinal chemistry .

Table 2: Properties of Metal Complexes Derived from N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide

Metal IonComplex StabilityCytotoxic Activity (IC50)
Cu(II)Stable20.5 µM
Co(II)Moderate25.0 µM
Ni(II)High30.8 µM
Zn(II)Low35.0 µM

Case Studies

In a notable study published in early 2024, researchers evaluated the cytotoxicity of N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes against various human cancer cell lines. The results indicated that while the ligand itself was more effective than its metal derivatives, certain complexes still exhibited promising activity, suggesting that modifications to the coordination environment could enhance therapeutic efficacy .

Another investigation highlighted the potential use of this compound as a scaffold for developing novel inhibitors targeting viral proteases, particularly in the context of SARS-CoV-2 research. The structure-activity relationship (SAR) studies revealed that modifications to the hydrazone moiety could significantly affect inhibitory potency against viral enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Coumarin-Based Hydrazone Derivatives
  • Example: (E)-N'-((7-(diethylamino)-2-oxo-2H-chromen-3-yl)methylene)-2-hydroxybenzohydrazide (). Key Differences: The coumarin unit replaces the furan ring, introducing a fused pyrone system. Structural Insights:
  • Dihedral angle between the coumarin and salicyloyl groups: 46.00(2)° (vs. planar furan in the target compound).
  • N–N bond length: 1.388(2) Å (similar to the target compound’s expected 1.38–1.40 Å range).
  • Intramolecular hydrogen bond: O4–H4···O3 (1.738 Å , 148.1°), stabilizing the E-configuration .
Thiophene and Chloro-Substituted Analogues
  • Example : (E)-N′-(2-chloro-6-hydroxybenzylidene)-2-hydroxybenzohydrazide ().
    • Key Differences : Chloro and hydroxyl substituents on the benzylidene ring vs. furan.
    • Structural Insights :
  • Stronger electron-withdrawing effect from Cl compared to furan’s electron-rich O atom.
  • Hydrogen bonding: O–H···N and O–H···Cl interactions alter crystal packing .
Benzothiophene Derivatives
  • Example : 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide ().
    • Key Differences : Benzothiophene core introduces sulfur-mediated π-stacking.
    • Structural Insights :
  • Longer C=S bond (1.68 Å ) vs. C–O in furan (1.36 Å ), affecting electronic delocalization.
  • Bulkier pentadecyl chain enhances lipophilicity .
Imine Bond Characteristics
  • C=N Bond Length :
    • Target compound: ~1.28 Å (estimated from analogues).
    • Coumarin derivative: 1.288(2) Å .
    • Chloro-substituted analogue: 1.29 Å .
  • Geometric Stability : Intramolecular hydrogen bonding in all derivatives stabilizes the E-isomer, preventing Z-isomerization .
Enzyme Inhibition
  • Target Compound: Limited direct data, but hydrazones generally exhibit cholinesterase inhibition (e.g., IC₅₀ ~10–50 µM for analogues) .
  • Copper(II) Complex (H3sahz) :
    • Enhanced activity due to metal coordination (IC₅₀: 8.2 µM for AChE vs. 12.5 µM for free ligand) .
  • Thiophene-Based Analogues : Anti-Alzheimer activity via dual AChE/MAO-B inhibition (IC₅₀: 3.4 µM ) .
Anti-Inflammatory Activity
  • Isatin Derivatives (e.g., VIIc) : 65% paw edema reduction (vs. 63% for celecoxib) via selective COX-2 inhibition .
  • Coumarin Hydrazones : Moderate activity (40–50% reduction) due to lower COX-2 affinity .

Physicochemical Properties

Property Target Compound Coumarin Derivative Thiophene Derivative
Melting Point (°C) ~180–185 215–217 192–195
Solubility Moderate (EtOH) Low (DMSO) High (DMF)
λmax (UV-Vis) 320 nm 365 nm 310 nm
  • Solubility Trends : Bulky substituents (e.g., pentadecyl in ) reduce aqueous solubility .

Q & A

Q. What are the optimal methods for synthesizing N'-[(E)-2-Furylmethylidene]-2-hydroxybenzohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between 2-hydroxybenzohydrazide and an aldehyde derivative (e.g., furfural). Microwave-assisted synthesis under green chemistry conditions (160–320 W for 2–8 minutes) significantly improves yield (68–81%) and reduces reaction time compared to conventional reflux methods . Key parameters include solvent selection (e.g., ethanol or methanol), pH control, and temperature modulation. Post-synthesis purification via recrystallization (using methanol or ethanol) or column chromatography ensures high purity. Reaction progress can be monitored using TLC, with product confirmation via FTIR (C=N stretch at ~1600 cm⁻¹) and ¹H-NMR (characteristic imine proton at δ 8.2–8.5 ppm) .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

  • UV-Vis spectroscopy : Absorbance peaks in the 250–300 nm range indicate π→π* transitions in the aromatic and hydrazone moieties.
  • FTIR : Key functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹) confirm hydrazide linkage formation.
  • ¹H-NMR and ¹³C-NMR : Assignments of imine (CH=N), aromatic protons, and hydroxyl groups validate the E-configuration and substituent positions.
  • HPLC or GC-MS : Quantify purity (>95% recommended for biological assays) .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize computational screening (e.g., molecular docking) to predict binding affinity to target receptors like enoyl-acyl carrier protein reductase (ENR; PDB: 1C14) . Follow with in vitro antibacterial assays (e.g., well diffusion or broth microdilution) against Gram-negative bacteria like Escherichia coli. Determine minimal inhibitory concentration (MIC) using standardized protocols (CLSI guidelines). Substituent effects (e.g., hydroxyl and methoxy groups) correlate with enhanced activity due to hydrogen bonding and steric interactions with bacterial enzymes .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

  • Receptor Preparation : Retrieve the target protein structure (e.g., ENR; PDB:1C14) and remove water/ligands.
  • Ligand Preparation : Optimize the compound’s geometry using DFT or molecular mechanics.
  • Docking Software : Use Mollegro Virtual Docker (MVD) or AutoDock Vina with flexible ligand parameters.
  • Scoring : Analyze rerank scores; lower values indicate stronger binding (e.g., −120 kJ/mol for ENR inhibition). Key interactions include hydrogen bonds between the 2-hydroxy group and Tyr 1156, and steric clashes with Ala 1196 .

Q. What crystallographic techniques elucidate the three-dimensional structure and intermolecular interactions of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/ethanol). Use SHELX software for structure solution and refinement.
  • Hydrogen Bonding Analysis : Identify N–H⋯O and O–H⋯O interactions (e.g., between hydrazide NH and carbonyl oxygen) that stabilize crystal packing.
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking between furan and benzene rings) .

Q. How should researchers address discrepancies in biological activity data across studies (e.g., varying MIC values)?

  • Variable Control : Standardize assay conditions (pH, temperature, bacterial strain).
  • Structural Validation : Confirm compound configuration (E/Z isomerism) via NOESY NMR or SCXRD.
  • Substituent Effects : Compare analogs (e.g., 4-methoxy vs. 2-methoxy derivatives) to identify pharmacophores. For example, 4-methoxy derivatives show lower MIC (120 ppm) than 2-methoxy (1000 ppm) due to enhanced receptor steric complementarity .
  • Statistical Analysis : Use ANOVA or regression models to correlate substituent electronic properties (Hammett constants) with activity trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-2-Furylmethylidene]-2-hydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-2-Furylmethylidene]-2-hydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.